Cas no 2149574-73-0 (2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride)

2-(Trifluoromethyl)cyclohexane-1-sulfonyl fluoride is a fluorinated sulfonyl fluoride derivative with a cyclohexane backbone, offering unique reactivity due to the combination of the sulfonyl fluoride group and the electron-withdrawing trifluoromethyl substituent. This compound is particularly valuable in medicinal chemistry and materials science as a versatile intermediate for introducing sulfonamide or sulfonate functionalities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl fluoride moiety serves as a selective electrophile for covalent modification of proteins or other nucleophiles. Its stability under mild conditions allows for controlled reactions, making it useful in click chemistry, bioconjugation, and the synthesis of bioactive molecules. The cyclohexane ring provides conformational rigidity, influencing selectivity in molecular interactions.
2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride structure
2149574-73-0 structure
Product name:2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
CAS No:2149574-73-0
MF:C7H10F4O2S
MW:234.211715221405
CID:6286320
PubChem ID:165519441

2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
    • EN300-1451056
    • 2149574-73-0
    • Inchi: 1S/C7H10F4O2S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h5-6H,1-4H2
    • InChI Key: VFNVZKWAFMPCLP-UHFFFAOYSA-N
    • SMILES: S(C1CCCCC1C(F)(F)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 234.03376338g/mol
  • Monoisotopic Mass: 234.03376338g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.5Ų
  • XLogP3: 3

2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1451056-1000mg
2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
2149574-73-0
1000mg
$1200.0 2023-09-29
Enamine
EN300-1451056-250mg
2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
2149574-73-0
250mg
$1104.0 2023-09-29
Enamine
EN300-1451056-500mg
2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
2149574-73-0
500mg
$1152.0 2023-09-29
Enamine
EN300-1451056-1.0g
2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
2149574-73-0
1g
$0.0 2023-06-06
Enamine
EN300-1451056-100mg
2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
2149574-73-0
100mg
$1056.0 2023-09-29
Enamine
EN300-1451056-50mg
2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
2149574-73-0
50mg
$1008.0 2023-09-29
Enamine
EN300-1451056-5000mg
2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
2149574-73-0
5000mg
$3479.0 2023-09-29
Enamine
EN300-1451056-10000mg
2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
2149574-73-0
10000mg
$5159.0 2023-09-29
Enamine
EN300-1451056-2500mg
2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
2149574-73-0
2500mg
$2351.0 2023-09-29

Additional information on 2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride

Comprehensive Overview of 2-(Trifluoromethyl)cyclohexane-1-sulfonyl Fluoride (CAS No. 2149574-73-0)

2-(Trifluoromethyl)cyclohexane-1-sulfonyl fluoride (CAS No. 2149574-73-0) is a specialized fluorinated sulfonyl fluoride compound with significant applications in pharmaceutical and agrochemical research. Its unique trifluoromethyl and sulfonyl fluoride functional groups make it a valuable building block for designing bioactive molecules. The compound's cyclohexane backbone further enhances its stability, making it suitable for diverse synthetic transformations. Researchers are increasingly exploring its potential in click chemistry and proteolysis-targeting chimeras (PROTACs), aligning with the growing demand for small-molecule modulators in drug discovery.

The rise of AI-driven drug discovery and high-throughput screening has amplified interest in compounds like 2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride. Its sulfonyl fluoride moiety is particularly notable for its role in covalent inhibitor development, a hot topic in oncology and infectious disease research. Recent studies highlight its utility in fragment-based drug design, where its fluorine atoms improve binding affinity and metabolic stability. This aligns with frequent search queries such as "fluorine in drug design" and "sulfonyl fluoride applications," reflecting industry trends toward precision medicine.

From a synthetic chemistry perspective, CAS No. 2149574-73-0 offers versatility in cross-coupling reactions and late-stage functionalization. Its trifluoromethyl group is a sought-after feature due to its ability to modulate lipophilicity and bioavailability, addressing common challenges in CNS drug development. The compound's compatibility with photoredox catalysis and electrochemical synthesis further positions it as a fit for green chemistry initiatives, a recurring theme in sustainable pharmaceutical manufacturing discussions.

Analytical characterization of 2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride typically involves NMR spectroscopy (notably 19F NMR) and mass spectrometry, techniques frequently searched by synthetic chemists. Its physicochemical properties, such as moderate water solubility and thermal stability, make it suitable for scale-up processes. These attributes resonate with queries like "scaling fluorinated compounds" and "sulfonyl fluoride stability," underscoring its practical relevance in industrial applications.

In material science, this compound’s fluorine-rich structure contributes to developing hydrophobic coatings and polymeric materials with enhanced durability. The cyclohexane ring provides rigidity, while the sulfonyl fluoride group enables polymerization or surface modification—topics gaining traction in advanced material forums. Such interdisciplinary utility matches trending searches like "fluoropolymers in electronics" and "functionalized cyclohexanes."

Regulatory and safety profiles of CAS No. 2149574-73-0 adhere to standard laboratory handling protocols, with no significant environmental persistence concerns. This makes it a preferable choice over traditional sulfonyl chlorides in bench chemistry, a shift often discussed in process chemistry circles. Its growing adoption reflects broader industry movements toward safer fluorination methods and reduced halogen waste—key themes in green chemistry webinars and publications.

Future research directions for 2-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride may explore its role in bioconjugation techniques or as a fluorine-18 precursor for PET imaging probes. These potential applications align with rising interest in "radiopharmaceuticals" and "theranostic agents," positioning the compound at the intersection of chemistry, biology, and medical imaging innovation.

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